3-Bromo-4-[(3-fluorophenyl)methoxy]aniline
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
Research has shown various applications of compounds similar to 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline in synthesis and structural studies. For instance, the study by Mävers and Schlosser (1996) explored the preparation of N-(Fluoro-3-methoxyacryloyl)anilines, which are structurally related, demonstrating their utility in synthesizing heterocyclic compounds like quinolones, significant in pharmaceutical chemistry (Mävers & Schlosser, 1996).
Potential in Nonlinear Optical Materials
A study by Revathi et al. (2017) investigated derivatives of aniline, including 4-bromo-3-(trifluoromethyl)aniline, for their potential applications in nonlinear optical (NLO) materials. This research offers insights into the structural and electronic properties that could be relevant for similar bromo-aniline derivatives (Revathi et al., 2017).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohol environments, as studied by Geethanjali et al. (2015), provides a foundation for understanding the photophysical behavior of similar bromo-aniline compounds. This research is crucial for applications in sensing and molecular electronics (Geethanjali et al., 2015).
Antimicrobial Activity
Yolal et al. (2012) explored the synthesis of molecules similar to this compound and evaluated their antimicrobial activities. Such studies highlight the potential of bromo-aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).
Reaction Mechanisms in Organic Chemistry
The kinetics of anilinodechlorination of 3-bromo-2-thenoyl chlorides, investigated by Consiglio et al. (1983, 1984), provides valuable insights into the reaction mechanisms of bromo-aniline derivatives in organic synthesis (Consiglio et al., 1983), (Consiglio et al., 1984).
Properties
IUPAC Name |
3-bromo-4-[(3-fluorophenyl)methoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGAYIBZRSYBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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